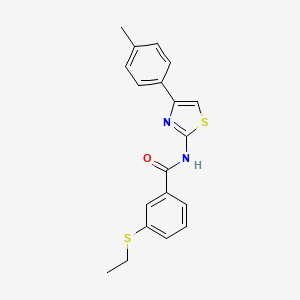

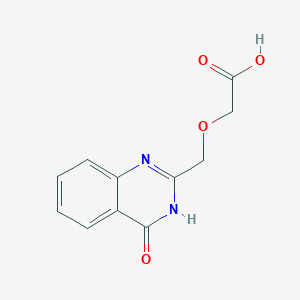

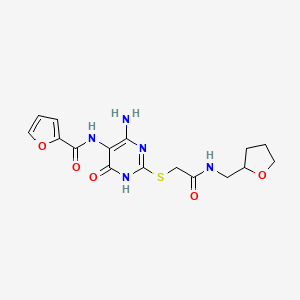

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound that has shown promising results in scientific research. This compound is an inhibitor of the enzyme HDAC6, which is involved in the regulation of gene expression. The inhibition of HDAC6 has been linked to various physiological and biochemical effects, which have led to its potential use in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, which are closely related to the chemical structure of interest, demonstrated their potential as supramolecular gelators. These compounds showed promising gelation behavior towards ethanol/water and methanol/water mixtures, attributed to the role of methyl functionality and non-covalent interactions. This suggests that similar derivatives, including those with ethylthio groups, could be explored for applications in gelation processes for material science and drug delivery systems (Yadav & Ballabh, 2020).

Anticancer Agents

Research by Ravinaik et al. (2021) on substituted N-(thiazol-2-yl)phenyl)benzamides showed that these compounds possess anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates that derivatives of 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide could potentially be synthesized and evaluated for their anticancer properties, providing a new avenue for cancer treatment research (Ravinaik et al., 2021).

Electrocatalysis

A study on the synthesis of benzothiazoles and thiazolopyridines from thioamides by Qian et al. (2017) highlights the relevance of thioamide-based compounds in electrocatalysis. The metal- and reagent-free method described for synthesizing benzothiazoles suggests that this compound derivatives could be utilized in developing new electrocatalytic materials or processes, potentially impacting organic electronics and green chemistry applications (Qian et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Borzilleri et al. (2006) identified aminothiazole-based analogs as potent and selective inhibitors of VEGFR-2 kinase activity. This discovery has significant implications for the development of new therapeutic agents targeting angiogenesis in cancer. Derivatives of this compound could be explored for their potential as VEGFR-2 inhibitors, offering a promising strategy for cancer therapy (Borzilleri et al., 2006).

Microwave-Assisted Synthesis

Saeed (2009) demonstrated the efficacy of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, emphasizing the role of solvent-free conditions in enhancing reaction efficiency and yield. This method could be applied to the synthesis of this compound derivatives, streamlining their production for further research and application (Saeed, 2009).

Propiedades

IUPAC Name |

3-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHHIYCSRZPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)

![N-(2-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2761265.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)